

Application Notes: **Strontium Carbonate** for Thermochemical Energy Storage

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Compound of Interest

Compound Name: *Strontium carbonate*

Cat. No.: *B167840*

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Introduction

Strontium carbonate (SrCO_3) presents a compelling material for high-temperature thermochemical energy storage (TCES), particularly for applications in concentrating solar power (CSP) plants. The technology leverages the reversible chemical reaction of **strontium carbonate** decomposition and strontium oxide carbonation to store and release thermal energy. Concentrated solar heat drives the endothermic decomposition of SrCO_3 into strontium oxide (SrO) and carbon dioxide (CO_2), effectively storing solar energy in chemical bonds. When energy is needed, the reverse exothermic carbonation of SrO releases this stored heat at high temperatures.

The SrCO_3/SrO system is advantageous due to its high energy storage density and high operating temperatures, which can exceed 1000°C . This high-temperature heat can then be used to drive high-efficiency power generation cycles, such as the Brayton or Rankine cycles. The non-toxic and non-explosive nature of the reactants and products further enhances the appeal of this TCES system.

A primary challenge in the practical application of the SrCO_3/SrO cycle is the degradation of performance over multiple cycles. The high temperatures involved can lead to sintering of the SrO particles, which reduces the reactive surface area and diminishes the extent of carbonation, thereby decreasing the energy storage capacity. Current research focuses on mitigating this issue through the incorporation of inert or reactive materials to create more stable composite structures.

Key Performance Data

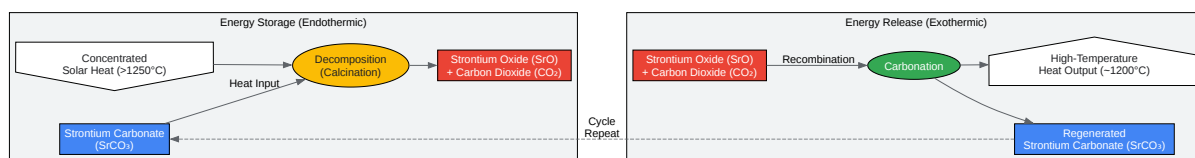
The performance of **strontium carbonate**-based materials for thermochemical energy storage is evaluated based on several key parameters, including energy density, operating temperatures, and cycling stability. The following tables summarize quantitative data from various studies on pure and modified **strontium carbonate** systems.

Material Composition	Decomposition Temp. (°C)	Carbonation Temp. (°C)	Gravimetric Energy Density (kJ/kg)	Volumetric Energy Density (MJ/m ³)	Reference
Pure SrCO ₃ /SrO	>1250	~1200	Theoretical	4000	
SrO with CaSO ₄ /Sr ₃ (PO ₄) ₂	1235	1150	~500	Not Reported	
SrCO ₃ -SrSiO ₃ Composite	700	700	500	1878	
SrCO ₃ with SrTiO ₃	Not Reported	1100	Not Reported	Not Reported	
SrCO ₃ with SrZrO ₃	1235	1150	Not Reported	~1450 (40% SrO)	
SrO with Al ₂ O ₃	Not Reported	Not Reported	~400	Not Reported	
SrO with MgO	Not Reported	1000	810	Not Reported	
80/20 SrCO ₃ /CaCO ₃	1200	900	Not Reported	2810 (after 9 cycles)	

Material Composition	Number of Cycles	Conversion Retention (%)	Experimental Conditions	Reference
Pure SrO	20	32	1000°C carbonation	
Pure SrO	20	15	1050°C carbonation	
SrCO ₃ -SrSiO ₃ with catalyst	>15	~80	700°C isothermal	
SrCO ₃ with SrTiO ₃	15	~80	1100°C, TGA	
SrCO ₃ with SrZrO ₃	15	~80	1100°C, TGA	
SrCO ₃ with SrTiO ₃	55	~80	1100°C, Sieverts	
SrCO ₃ with 0.5M SrZrO ₃	53	11	1100°C, Sieverts	
MgO-stabilized SrO (40 wt% SrO)	100	Stable	1000°C, TGA	
80/20 SrCO ₃ /CaCO ₃	9	33.14	1200°C calcination, 900°C carbonation	

Signaling Pathways and Logical Relationships

The thermochemical energy storage process using **strontium carbonate** follows a cyclic pathway involving endothermic and exothermic reactions. The efficiency and stability of this cycle are influenced by material properties and operating conditions.



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Caption: Thermochemical cycle of the SrCO₃/SrO system for solar energy storage.

Experimental Protocols

Protocol 1: Synthesis of MgO-Stabilized Strontium Carbonate

This protocol describes a wet-mixing method for the synthesis of MgO-stabilized **strontium carbonate**, which has shown improved cycling stability.

Materials:

- Strontium acetate hemihydrate (Sr(CH₃COO)₂·0.5H₂O)
- Porous magnesium oxide (MgO)
- Deionized water
- Ethanol

Equipment:

- Beaker

- Magnetic stirrer and stir bar
- Drying oven
- Muffle furnace
- Mortar and pestle or ball mill

Procedure:

- **Dissolution:** Dissolve a calculated amount of strontium acetate hemihydrate in deionized water in a beaker with continuous stirring to create a clear solution. The amount will depend on the desired final weight percentage of SrO in the composite (e.g., for 40 wt% SrO).
- **Dispersion:** In a separate beaker, disperse the desired amount of porous MgO powder in ethanol to form a slurry.
- **Mixing:** Slowly add the strontium acetate solution to the MgO slurry while stirring vigorously.
- **Drying:** Continue stirring the mixture until a homogeneous paste is formed. Dry the paste in an oven at 100-120°C overnight to evaporate the solvents.
- **Decomposition and Calcination:**
 - Gently grind the dried solid into a fine powder using a mortar and pestle.
 - Place the powder in a crucible and transfer it to a muffle furnace.
 - Heat the sample in air to a temperature of 800-900°C for several hours to decompose the acetate precursor and form a composite of SrO and MgO.
- **Characterization:** The resulting powder should be characterized using X-ray Diffraction (XRD) to confirm the phases present and Scanning Electron Microscopy (SEM) to observe the morphology.

Protocol 2: Thermogravimetric Analysis (TGA) for Cycling Stability

This protocol outlines the procedure for evaluating the cycling stability of **strontium carbonate**-based materials using a thermogravimetric analyzer.

Equipment:

- Thermogravimetric Analyzer (TGA) with control over gas atmosphere
- Alumina crucible
- Gas supply (high purity N₂ and CO₂) with mass flow controllers

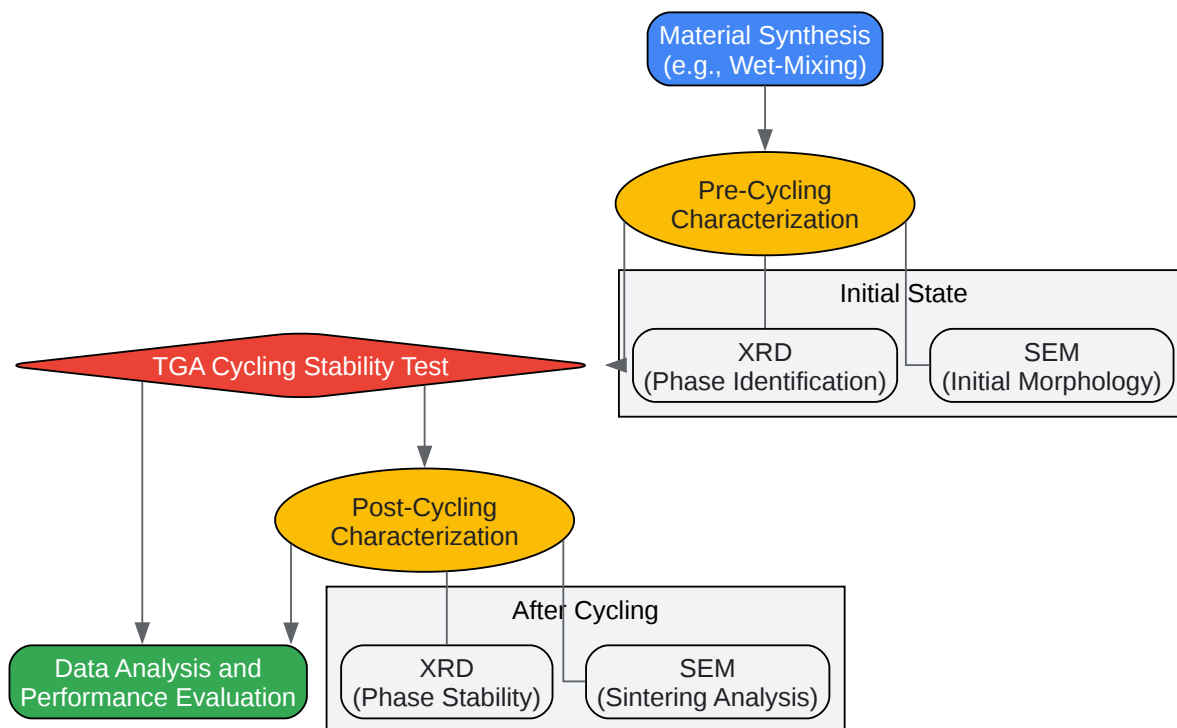
Procedure:

- Sample Preparation: Place a small amount of the powdered sample (typically 5-15 mg) into an alumina crucible.
- Initial Decomposition (Activation):
 - Place the crucible in the TGA.
 - Heat the sample to the desired decomposition temperature (e.g., 1235°C) under a pure N₂ atmosphere at a heating rate of 10-20°C/min.
 - Hold at the decomposition temperature for a set duration (e.g., 30 minutes) to ensure complete conversion to SrO.
- Isothermal Cycling:
 - Carbonation: Cool the sample to the carbonation temperature (e.g., 1150°C). Once the temperature is stable, switch the gas atmosphere to pure CO₂. Hold for a specified time (e.g., 90-180 minutes) to allow for carbonation.
 - Decomposition: Switch the gas atmosphere back to pure N₂ while maintaining the temperature or increasing it to the decomposition temperature. Hold for a set duration to allow for decomposition.
- Repeat Cycles: Repeat the carbonation and decomposition steps for the desired number of cycles (e.g., 15, 50, or 100 cycles).

- Data Analysis:
 - Record the mass change as a function of time and temperature.
 - Calculate the extent of carbonation for each cycle based on the mass gain during the CO₂ step relative to the theoretical maximum mass gain for the complete conversion of SrO to SrCO₃.
 - Plot the conversion retention as a function of the cycle number to evaluate the stability of the material.

Protocol 3: Material Characterization Workflow

A systematic workflow is essential for characterizing the synthesized materials and understanding their performance.



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Caption: Workflow for material synthesis and characterization.

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